(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane

説明

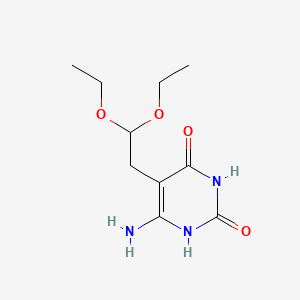

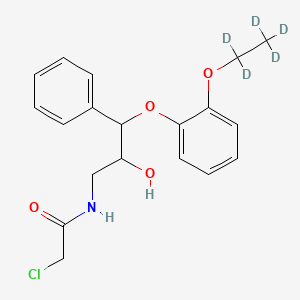

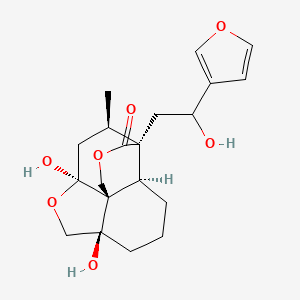

“(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane” is a chemical compound with the molecular formula C19H17D5ClNO4. It is an isotopic labelled intermediate in the synthesis of Reboxetine .

Molecular Structure Analysis

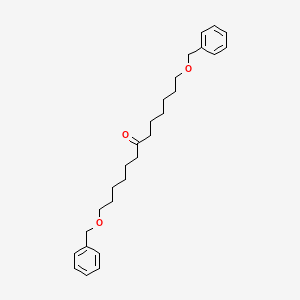

The molecular structure of this compound can be represented by the following IUPAC Name: 2-chloro-N-[2-hydroxy-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropyl]acetamide . The Canonical SMILES representation is: CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O .Physical And Chemical Properties Analysis

This compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It appears as a white solid . The molecular weight is 368.87 .科学的研究の応用

Synthesis of Optically Active Compounds

The compound has been utilized in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution. This involves the optical resolution of its racemic structures using various resolving agents to afford enantiomerically pure forms. These forms are essential in synthesizing compounds with specific optical activity, crucial in pharmaceuticals for their efficacy and safety profiles. The process demonstrates the compound's role in facilitating the synthesis of optically active molecules, contributing significantly to chiral chemistry and the development of new drugs (Shiraiwa et al., 2003; Shiraiwa et al., 2006).

Advancement in Enantioselective Synthesis

The compound's structural features facilitate the enantioselective synthesis of important biochemical precursors. For instance, its derivatives have been used in synthesizing specific enantiomers of β-hydroxy acids, showcasing its pivotal role in producing chiral building blocks for further chemical transformations. This application underscores the compound's versatility and significance in synthesizing complex molecules with high enantiomeric purity, essential for the pharmaceutical industry (Zhao et al., 2014).

特性

IUPAC Name |

2-chloro-N-[2-hydroxy-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLKMZSFXPAVNG-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)